Potassium 2-(1,2-oxazol-3-yloxy)acetate
Overview
Description
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Potassium 2-(1,2-oxazol-3-yloxy)acetate is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .Scientific Research Applications
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Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application : Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : Oxazoline-based ring structures are noticeable for their biological activities .
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Biological Activities of Oxazole Derivatives
- Field : Medicinal Chemistry
- Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential .
- Method : A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized .
- Results : The synthesized compounds showed potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
- Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
- Field : Synthetic Organic Chemistry
- Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
- Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
- Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .
- Transition-Metal-Free Strategy of [3 + 2] Cycloaddition
- Field : Synthetic Organic Chemistry
- Application : A transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported .
- Method : The reaction was carried out in the presence of 2 equiv. of Na2CO3 as the base in hexafluoroisopropanol (HFIP) .
- Results : It was observed that electron deficient group on 1,2-benzisoxazole offered good to excellent yields of oxazoline .
Safety And Hazards
properties
IUPAC Name |
potassium;2-(1,2-oxazol-3-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSZBJCKJWCKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(1,2-oxazol-3-yloxy)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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